molecular formula C14H11ClF3NO2 B3035861 1-(4-chlorobenzyl)-3-methoxy-5-(trifluoromethyl)-2(1H)-pyridinone CAS No. 338755-26-3

1-(4-chlorobenzyl)-3-methoxy-5-(trifluoromethyl)-2(1H)-pyridinone

Cat. No.: B3035861
CAS No.: 338755-26-3
M. Wt: 317.69 g/mol
InChI Key: JYEIDKOETNDYIL-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-3-methoxy-5-(trifluoromethyl)-2(1H)-pyridinone is a synthetic organic compound characterized by its unique chemical structure, which includes a chlorobenzyl group, a methoxy group, and a trifluoromethyl group attached to a pyridinone ring

Preparation Methods

The synthesis of 1-(4-chlorobenzyl)-3-methoxy-5-(trifluoromethyl)-2(1H)-pyridinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzyl chloride, 3-methoxypyridine, and trifluoromethylating agents.

    Reaction Conditions: The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, to deprotonate the starting materials and facilitate nucleophilic substitution reactions.

    Industrial Production: Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using high-pressure reactors and continuous flow systems.

Chemical Reactions Analysis

1-(4-chlorobenzyl)-3-methoxy-5-(trifluoromethyl)-2(1H)-pyridinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides to introduce new functional groups.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they typically include derivatives with modified functional groups.

Scientific Research Applications

1-(4-chlorobenzyl)-3-methoxy-5-(trifluoromethyl)-2(1H)-pyridinone has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-3-methoxy-5-(trifluoromethyl)-2(1H)-pyridinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.

    Pathways Involved: Influencing various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

1-(4-chlorobenzyl)-3-methoxy-5-(trifluoromethyl)-2(1H)-pyridinone can be compared with other similar compounds, such as:

    1-(4-chlorobenzyl)-4-piperidinylmethanol: This compound shares the chlorobenzyl group but differs in the presence of a piperidinyl group instead of a pyridinone ring.

    1-(4-chlorobenzyl)-3-methyl-1H-pyrazole-5-carbohydrazide: This compound has a similar chlorobenzyl group but features a pyrazole ring and a carbohydrazide group.

    1-(4-chlorobenzyl)-4-(1-pyrrolidinyl)-1H-pyrazolo(3,4-D)pyrimidine: This compound also contains a chlorobenzyl group but includes a pyrazolo-pyrimidine ring system.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-methoxy-5-(trifluoromethyl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3NO2/c1-21-12-6-10(14(16,17)18)8-19(13(12)20)7-9-2-4-11(15)5-3-9/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYEIDKOETNDYIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CN(C1=O)CC2=CC=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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